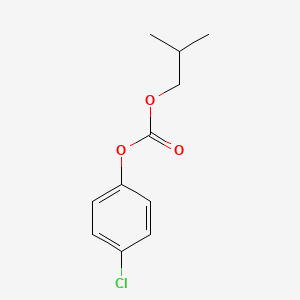![molecular formula C16H14N2O5 B5132127 ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate](/img/structure/B5132127.png)
ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as ethyl cyanoacetate-3-(4-(2,5-dioxo-1-pyrrolidinyl)phenyl) ester or simply as EDPE.
Aplicaciones Científicas De Investigación
EDPE has been widely studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that EDPE exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, EDPE has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
EDPE has also been studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of various compounds, including amino acids, peptides, and heterocycles. Furthermore, EDPE has been investigated for its potential applications in material science, particularly in the synthesis of organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of EDPE is not fully understood. However, studies have suggested that EDPE exerts its cytotoxic activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. EDPE has also been found to induce oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EDPE has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, EDPE has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Studies have also suggested that EDPE can induce oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EDPE is its potential applications in medicinal chemistry, organic synthesis, and material science. Additionally, EDPE exhibits cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of EDPE is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of EDPE. One possible direction is the development of EDPE-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of EDPE and its potential applications in organic synthesis and material science. Furthermore, studies are needed to investigate the potential toxicity of EDPE and its effects on non-cancerous cells.
Métodos De Síntesis
The synthesis of EDPE involves the reaction between ethyl cyanoacetate and 4-(2,5-dioxo-1-pyrrolidinyl)benzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, where the cyano group of ethyl cyanoacetate reacts with the aldehyde group of 4-(2,5-dioxo-1-pyrrolidinyl)benzaldehyde to form a β-unsaturated ester. The resulting product is then purified using column chromatography to obtain pure EDPE.
Propiedades
IUPAC Name |
ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(22)12(9-17)15(21)10-3-5-11(6-4-10)18-13(19)7-8-14(18)20/h3-6,12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLDSVBXGFIRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5132055.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5132062.png)
![N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5132070.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene](/img/structure/B5132072.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5132079.png)
![N-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B5132091.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5132092.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5132094.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5132100.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid hydrochloride](/img/structure/B5132102.png)

![4-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B5132108.png)
![2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5132150.png)